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Compound of Interest

Compound Name: N-Methylnicotinium

Cat. No.: B1205839

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnicotinium, a quaternary ammonium compound, is a significant metabolite of nicotine
and a subject of interest in neuropharmacology and toxicology. This technical guide provides a
comprehensive overview of the elucidation of its chemical structure, drawing upon data from
spectroscopic analysis and synthetic methodologies. Detailed experimental protocols,
guantitative data summaries, and visualizations of relevant pathways are presented to serve as
a valuable resource for researchers in the field.

Chemical Identity and Structure

N-Methylnicotinium is the product of N-methylation of the pyridine nitrogen of nicotine. Its
chemical identity is well-established, and its structure has been confirmed through various
analytical techniques.
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Identifier Value Source

1-methyl-3-(1-methylpyrrolidin-
IUPAC Name y ] ( ) Yy [1]
2-yl)pyridin-1-ium

N-Methylnicotinium ion,
Synonyms Nicotine isomethiodide, [1][2]

Nicotine isomethonium ion

Molecular Formula C11H17N2* [1]
Molecular Weight (Cation) 177.27 g/mol [1]
, C[N+]1=CC=CC(=C1)C2CCC
Canonical SMILES [1]

N2C

HIOROZIUERMMRQ-
InChl Key [1]
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Spectroscopic Data for Structural Elucidation

The structural confirmation of N-Methylnicotinium relies heavily on spectroscopic methods,
primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, experimentally validated high-resolution spectrum for N-Methylnicotinium
iodide is not readily available in public databases, predicted chemical shifts and some
experimental data for key protons provide valuable structural insights.

Table 2.1: Predicted *H NMR Chemical Shifts for N-Methylnicotinium Cation
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Proton

Predicted Chemical

. Multiplicity Notes
Shift (ppm)

Pyridinium-N-CHs

Singlet, characteristic

of the methyl group on
4.3 s "

the positively charged

nitrogen.[3]

C2'-H

Multiplet, proton on
3.8-4.0 m the chiral center of the
pyrrolidine ring.[3]

Pyrrolidine-N-CHs

Singlet, methyl group
~2.5 s on the pyrrolidine
nitrogen.[3]

Aromatic Protons

Multiplets, protons on
the pyridinium ring,
shifted downfield due

to the positive charge.

7.5-9.0 m

Pyrrolidine Ring
Protons

Multiplets, remaining
1.8-35 m protons on the

pyrrolidine ring.

Table 2.2: Predicted 3C NMR Chemical Shifts for N-Methylnicotinium Cation
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Carbon Predicted Chemical Shift (ppm)
Pyridinium-N-CHs ~48
c2' ~68
C6' ~57
C5 ~145
C3 ~142
Cé6 ~141
Cc2 ~140
C4 ~127
Pyrrolidine-N-CHs ~40
C5' ~35
c4 ~23

Note: The chemical shifts are predicted and may vary based on the solvent and experimental
conditions.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of N-Methylnicotinium, aiding in its identification, particularly in biological matrices.

Table 2.3: Predicted Mass Spectrometry Fragmentation of N-Methylnicotinium Cation
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miz Proposed Fragment Notes

Molecular ion (monoisotopic

177.139 [M]*

mass).[3]

Loss of a methyl group and a
160.1 [M - CH4q]*

hydrogen atom.[3]

Fragmentation involving the
130.0 [CsHsN]* cleavage of the pyrrolidine

ring.[3]

Experimental Protocols
Synthesis of N-Methylnicotinium lodide

N-Methylnicotinium iodide is typically synthesized by the direct N-methylation of nicotine
using methyl iodide.[3]

Protocol:
e Reagents and Materials:
o (S)-Nicotine
o Methyl iodide (CHsl)
o Anhydrous acetonitrile or ethanol
o Round-bottom flask with a reflux condenser
o Stirring apparatus
o Heating mantle
o Ethanol and water for recrystallization

o Rotary evaporator
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e Procedure: a. Dissolve (S)-nicotine in a minimal amount of anhydrous acetonitrile or ethanol
in a round-bottom flask. b. Add a stoichiometric equivalent of methyl iodide to the solution.
Caution: Methyl iodide is toxic and should be handled in a well-ventilated fume hood. c. Stir
the reaction mixture at room temperature or under gentle reflux for 2-4 hours. The reaction
progress can be monitored by thin-layer chromatography (TLC). d. Upon completion, a
precipitate of N-Methylnicotinium iodide may form. If not, the solvent can be partially
removed under reduced pressure using a rotary evaporator to induce crystallization. e.
Collect the crude product by filtration. f. Purify the crude product by recrystallization from an
ethanol/water mixture.[3]

e Characterization:

o Confirm the identity and purity of the synthesized N-Methylnicotinium iodide using NMR
spectroscopy, mass spectrometry, and melting point determination.

Caption: Synthetic workflow for N-Methylnicotinium iodide.

HPLC Method for Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and
purification of N-Methylnicotinium.

Protocol:
e Instrumentation:

o HPLC system with a UV detector

o C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 um)
e Mobile Phase:

o A mixture of acetonitrile and water, with potential additives like a buffer or an ion-pairing
agent to improve peak shape and retention. A typical mobile phase could be a gradient of
acetonitrile in water containing 0.1% trifluoroacetic acid.

e Procedure: a. Prepare a standard solution of N-Methylnicotinium iodide of known
concentration in the mobile phase. b. Prepare the sample for analysis by dissolving it in the
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mobile phase. c. Set the HPLC conditions:

o Flow rate: 1.0 mL/min

o Injection volume: 10-20 uL

o UV detection wavelength: ~260 nm d. Inject the standard and sample solutions and record
the chromatograms. e. Identify the N-Methylnicotinium peak by comparing the retention
time with the standard. The concentration can be quantified by comparing the peak area
with a calibration curve.

Caption: Experimental workflow for HPLC analysis.

Signaling Pathway Interactions

N-Methylnicotinium, as a structural analog of nicotine, is known to interact with nicotinic
acetylcholine receptors (NnAChRS).

Studies on quaternary nitrogen analogs of nicotine suggest that N-Methylnicotinium's
interaction with the o432 nAChR subtype is diminished compared to nicotine, while its
interaction with the a7 nAChR subtype is better tolerated.[4] The a7 nAChR is a ligand-gated
ion channel that, upon activation, allows the influx of cations, primarily Ca2*. This influx can
trigger a cascade of downstream signaling events.

The binding of an agonist like N-Methylnicotinium to the a7 nAChR is thought to induce a
conformational change in the receptor, opening the ion channel. The subsequent increase in
intracellular Ca2* can activate various calcium-dependent enzymes and signaling pathways,
including protein kinase C (PKC) and calmodulin-dependent protein kinase (CaMK). These
kinases can, in turn, phosphorylate a variety of downstream targets, leading to changes in
gene expression and cellular function.

Caption: Postulated signaling pathway of N-Methylnicotinium via a7 nAChR.

Conclusion

The chemical structure of N-Methylnicotinium has been unequivocally established through a
combination of synthetic organic chemistry and modern spectroscopic techniques. This guide
provides a consolidated resource of its chemical properties, methods for its preparation and
analysis, and insights into its biological interactions. The detailed protocols and data
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summaries are intended to facilitate further research into the pharmacology and toxicology of
this important nicotine metabolite. Future work should focus on obtaining high-resolution
experimental spectroscopic data and further elucidating the specific downstream signaling
cascades it modulates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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